L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-leucine
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Overview
Description
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-leucine is a complex peptide compound It is composed of multiple amino acids, including alanine, ornithine, glycine, lysine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-leucine involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides or uronium salts. The final deprotection step yields the desired peptide.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides on a solid support. This technique is advantageous for producing large quantities of peptides with high purity. The process involves sequential addition of protected amino acids to a growing peptide chain, followed by cleavage from the solid support and final purification.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can result in free thiols. Substitution reactions can introduce new functional groups or amino acid residues.
Scientific Research Applications
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-leucine has several scientific research applications:
Chemistry: It can be used as a model compound for studying peptide synthesis and modification.
Biology: This peptide may be involved in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Industry: It can be used in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-leucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine: This compound shares a similar structure but lacks some of the additional amino acids present in L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-leucine.
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine: Another related peptide with fewer amino acid residues.
Uniqueness
This compound is unique due to its specific sequence and the presence of multiple diaminomethylidene groups
Properties
CAS No. |
184895-12-3 |
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Molecular Formula |
C29H57N13O7 |
Molecular Weight |
699.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H57N13O7/c1-16(2)14-21(27(48)49)42-25(46)19(8-4-5-11-30)39-22(43)15-38-24(45)18(9-6-12-36-28(32)33)41-26(47)20(40-23(44)17(3)31)10-7-13-37-29(34)35/h16-21H,4-15,30-31H2,1-3H3,(H,38,45)(H,39,43)(H,40,44)(H,41,47)(H,42,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
XUMMHUNUKCVTEI-SXYSDOLCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |
Origin of Product |
United States |
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